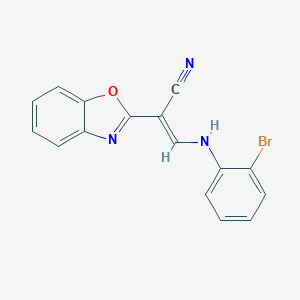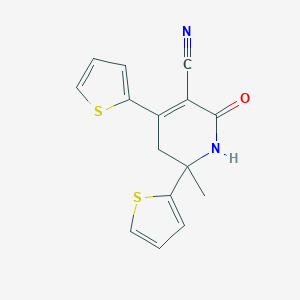![molecular formula C16H23NO6S B415178 METHYL 4-(METHYLSULFANYL)-2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]BUTANOATE](/img/structure/B415178.png)
METHYL 4-(METHYLSULFANYL)-2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]BUTANOATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
METHYL 4-(METHYLSULFANYL)-2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]BUTANOATE is an organic compound with a complex structure that includes a methylsulfanyl group, a trimethoxybenzoyl group, and a butanoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(METHYLSULFANYL)-2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]BUTANOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Trimethoxybenzoyl Intermediate: This step involves the reaction of 3,4,5-trimethoxybenzoic acid with a suitable reagent to form the corresponding acid chloride.
Coupling with Amino Butanoate: The acid chloride is then reacted with an amino butanoate derivative to form the amide bond.
Introduction of the Methylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of flow microreactor systems to enhance reaction efficiency and scalability .
化学反应分析
Types of Reactions
METHYL 4-(METHYLSULFANYL)-2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]BUTANOATE can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various ester or amide derivatives.
科学研究应用
METHYL 4-(METHYLSULFANYL)-2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]BUTANOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of METHYL 4-(METHYLSULFANYL)-2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]BUTANOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Methyl 4-(methylsulfanyl)-2-[(3,5-dimethylbenzoyl)amino]butanoate
- Methyl 4-(methylsulfanyl)-2-[(3,4-dimethoxybenzoyl)amino]butanoate
Uniqueness
METHYL 4-(METHYLSULFANYL)-2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]BUTANOATE is unique due to the presence of the trimethoxybenzoyl group, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses .
属性
分子式 |
C16H23NO6S |
|---|---|
分子量 |
357.4g/mol |
IUPAC 名称 |
methyl 4-methylsulfanyl-2-[(3,4,5-trimethoxybenzoyl)amino]butanoate |
InChI |
InChI=1S/C16H23NO6S/c1-20-12-8-10(9-13(21-2)14(12)22-3)15(18)17-11(6-7-24-5)16(19)23-4/h8-9,11H,6-7H2,1-5H3,(H,17,18) |
InChI 键 |
NJNYQRCYZLAHQR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(CCSC)C(=O)OC |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(CCSC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-bromo-2-({[3-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]methylene}amino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B415095.png)

![(1Z)-1-[(ANTHRACEN-9-YL)METHYLIDENE]-2-{6-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE](/img/structure/B415098.png)
![6-bromo-2-({[1-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]methylene}amino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B415099.png)

![2-({[5-(4-Chlorophenyl)-2-furyl]methylene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B415102.png)
![6-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B415105.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-ethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B415106.png)
![2-(2-Oxo-2-thiophen-2-ylethyl)sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B415108.png)

![5-bromo-3-[4-(6-chloro-4-phenylquinolin-2-yl)anilino]indol-2-one](/img/structure/B415112.png)
![N-[4-(6-chloro-4-phenyl-2-quinolinyl)phenyl]-N-(4-methoxybenzylidene)amine](/img/structure/B415113.png)
![4-[(7-Iododibenzo[a,c]phenazin-11-yl)oxy]phenylamine](/img/structure/B415115.png)
![6-bromo-2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline](/img/structure/B415116.png)
